molecular formula C13H17IN2O B7932901 (S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide

(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide

Cat. No.: B7932901
M. Wt: 344.19 g/mol
InChI Key: WEIJDXUCAGFUJH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide is a chiral compound with potential applications in various fields of chemistry and biology. The presence of the iodine atom in the benzyl group and the cyclopropyl group attached to the nitrogen atom makes this compound unique and interesting for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Introduction of the Iodo Group: The iodo group can be introduced through iodination reactions using iodine or other iodinating agents.

    Amidation Reaction: The final step involves the amidation of the propionamide with the cyclopropyl and iodo-benzyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodo group can be reduced to a hydrogen atom, forming a benzyl group.

    Substitution: The iodo group can participate in substitution reactions, such as nucleophilic substitution, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the cyclopropyl group can influence the compound’s binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-cyclopropyl-N-(2-bromo-benzyl)-propionamide
  • (S)-2-Amino-N-cyclopropyl-N-(2-chloro-benzyl)-propionamide
  • (S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-propionamide

Uniqueness

The presence of the iodine atom in (S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide makes it more reactive in certain chemical reactions compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine can lead to unique interactions and reactivity patterns.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O/c1-9(15)13(17)16(11-6-7-11)8-10-4-2-3-5-12(10)14/h2-5,9,11H,6-8,15H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIJDXUCAGFUJH-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1I)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=CC=C1I)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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